5-Fluoroquinolin-8-ol hydrobromide
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Overview
Description
5-Fluoroquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-8-ol hydrobromide involves several steps, including cyclization, cycloaddition reactions, and direct fluorination. One common method involves the direct fluorination of quinoline derivatives. For instance, 6-methoxyquinoline can undergo direct fluorination at the position 5 to yield 5-fluoroquinoline . The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoroquinolin-8-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: A closely related compound with similar chemical properties.
6-Fluoroquinoline: Another fluorinated quinoline derivative with distinct reactivity.
8-Fluoroquinoline: A positional isomer with different biological activity.
5,8-Difluoroquinoline: A compound with two fluorine atoms, exhibiting unique chemical behavior.
Uniqueness
5-Fluoroquinolin-8-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-fluoroquinolin-8-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSWBKIESQHYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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